mLR12

Descripción

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

Fórmula molecular |

C55H84N14O23S |

|---|---|

Peso molecular |

1341.4 g/mol |

Nombre IUPAC |

(4S)-4-[[2-[[(2S,3R)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-5-amino-2-[[(2S)-2-amino-4-methylpentanoyl]amino]-5-oxopentanoyl]amino]-4-carboxybutanoyl]amino]-4-carboxybutanoyl]amino]-3-carboxypropanoyl]amino]-3-hydroxybutanoyl]amino]acetyl]amino]-5-[[(2S)-1-[[2-[[(2R)-1-[[(2S)-1-amino-3-methyl-1-oxobutan-2-yl]amino]-1-oxo-3-sulfanylpropan-2-yl]amino]-2-oxoethyl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-5-oxopentanoic acid |

InChI |

InChI=1S/C55H84N14O23S/c1-24(2)18-29(56)47(84)63-31(10-14-37(57)72)50(87)64-32(12-16-41(77)78)51(88)65-33(13-17-42(79)80)52(89)67-35(20-43(81)82)53(90)69-45(26(5)70)55(92)60-22-38(73)61-30(11-15-40(75)76)49(86)66-34(19-27-6-8-28(71)9-7-27)48(85)59-21-39(74)62-36(23-93)54(91)68-44(25(3)4)46(58)83/h6-9,24-26,29-36,44-45,70-71,93H,10-23,56H2,1-5H3,(H2,57,72)(H2,58,83)(H,59,85)(H,60,92)(H,61,73)(H,62,74)(H,63,84)(H,64,87)(H,65,88)(H,66,86)(H,67,89)(H,68,91)(H,69,90)(H,75,76)(H,77,78)(H,79,80)(H,81,82)/t26-,29+,30+,31+,32+,33+,34+,35+,36+,44+,45+/m1/s1 |

Clave InChI |

KQDCOOBOCDFMSN-TXOBTHGUSA-N |

SMILES isomérico |

C[C@H]([C@@H](C(=O)NCC(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)NCC(=O)N[C@@H](CS)C(=O)N[C@@H](C(C)C)C(=O)N)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CC(C)C)N)O |

SMILES canónico |

CC(C)CC(C(=O)NC(CCC(=O)N)C(=O)NC(CCC(=O)O)C(=O)NC(CCC(=O)O)C(=O)NC(CC(=O)O)C(=O)NC(C(C)O)C(=O)NCC(=O)NC(CCC(=O)O)C(=O)NC(CC1=CC=C(C=C1)O)C(=O)NCC(=O)NC(CS)C(=O)NC(C(C)C)C(=O)N)N |

Origen del producto |

United States |

Foundational & Exploratory

An In-depth Technical Guide on the Core Mechanism of Action of mLR12

For Researchers, Scientists, and Drug Development Professionals

Abstract

mLR12 is a synthetic peptide that acts as a potent and selective inhibitor of the Triggering Receptor Expressed on Myeloid cells-1 (TREM-1). This document provides a comprehensive overview of the mechanism of action of this compound, detailing its molecular target, the associated signaling pathways, and its therapeutic effects in a preclinical model of thoracic aortic aneurysm and dissection (TAAD). The information presented herein is synthesized from peer-reviewed scientific literature, with a focus on providing detailed experimental protocols, quantitative data, and visual representations of the underlying biological processes.

Introduction to this compound and its Molecular Target: TREM-1

This compound is a novel inhibitory peptide designed to specifically target the TREM-1 receptor. TREM-1 is a transmembrane glycoprotein belonging to the immunoglobulin superfamily, predominantly expressed on the surface of myeloid cells such as neutrophils, monocytes, and macrophages. It functions as an amplifier of the inflammatory response. Upon engagement by its yet-to-be-fully-characterized endogenous ligands, TREM-1 associates with the transmembrane adapter protein DAP12. This association initiates a downstream signaling cascade that synergizes with signals from other pattern recognition receptors, like Toll-like receptors (TLRs), leading to an exaggerated production of pro-inflammatory cytokines and chemokines. This amplification loop can be detrimental in chronic inflammatory conditions and acute inflammatory crises.

The therapeutic rationale for inhibiting TREM-1 lies in its role as a critical amplifier of inflammation. By blocking TREM-1 signaling, it is hypothesized that the excessive inflammatory response can be dampened without completely compromising the innate immune system's ability to combat pathogens.

The Mechanism of Action of this compound

This compound functions as a competitive antagonist of the TREM-1 receptor. While the precise amino acid sequence of this compound is not publicly available in the primary literature, it is described as a Trem1 inhibitory peptide. It is designed to mimic a portion of the TREM-1 receptor or its ligand, thereby binding to the receptor and preventing the engagement of its natural ligands. This inhibitory action effectively blocks the initiation of the downstream inflammatory signaling cascade.

Inhibition of the TREM-1 Signaling Pathway

The primary mechanism of action of this compound is the blockade of the TREM-1 signaling pathway. In the context of thoracic aortic aneurysm and dissection, the infiltration and activation of pro-inflammatory macrophages play a pivotal role in the degradation of the aortic wall. The Liu et al. (2022) study identified a specific subpopulation of Il1rn+/Trem1+ pro-inflammatory macrophages as key drivers of this pathology. By inhibiting TREM-1 on these macrophages, this compound is believed to exert its therapeutic effects.

The canonical TREM-1 signaling pathway, which this compound inhibits, proceeds as follows:

-

Ligand Binding and Receptor Activation: Endogenous ligands, released during tissue damage and inflammation, bind to the extracellular domain of TREM-1.

-

Association with DAP12: Ligand binding induces a conformational change in TREM-1, leading to its association with the DAP12 adapter protein.

-

Phosphorylation of ITAM Motifs: The intracellular portion of DAP12 contains an Immunoreceptor Tyrosine-based Activation Motif (ITAM). Upon TREM-1 activation, Src family kinases phosphorylate the tyrosine residues within the ITAM.

-

Recruitment and Activation of Syk: The phosphorylated ITAMs serve as docking sites for the Spleen tyrosine kinase (Syk). The recruitment of Syk to the receptor complex leads to its activation.

-

Downstream Signaling Cascades: Activated Syk initiates multiple downstream signaling pathways, including:

-

Phosphoinositide 3-kinase (PI3K)/Akt pathway: Involved in cell survival and proliferation.

-

Mitogen-Activated Protein Kinase (MAPK) pathways (ERK, p38, JNK): Regulate a wide range of cellular processes, including inflammation and apoptosis.

-

Nuclear Factor-kappa B (NF-κB) pathway: A master regulator of pro-inflammatory gene transcription.

-

-

Pro-inflammatory Mediator Production: The activation of these signaling pathways culminates in the increased transcription and translation of pro-inflammatory cytokines (e.g., TNF-α, IL-1β, IL-6) and chemokines (e.g., MCP-1), further amplifying the inflammatory response and contributing to tissue damage.

By binding to TREM-1, this compound prevents the initial ligand binding and subsequent activation of this entire cascade.

Experimental Evidence and Data

The primary evidence for the mechanism of action and therapeutic efficacy of this compound comes from a study by Liu et al. (2022), which utilized a β-aminopropionitrile (BAPN)-induced mouse model of thoracic aortic aneurysm and dissection.

Quantitative Data from Preclinical Studies

The following table summarizes the key quantitative findings from the Liu et al. (2022) study that demonstrate the in vivo efficacy of this compound.

| Parameter | Control Group (Vehicle) | This compound-Treated Group | Statistical Significance |

| Incidence of Thoracic Aortic Aneurysm and Dissection (TAAD) | High (exact percentage not specified) | Significantly decreased | p < 0.05 |

| Aortic Rupture Rate | High (exact percentage not specified) | Significantly decreased | p < 0.05 |

| Expression of Pro-inflammatory Markers in Aortic Tissue | Elevated levels of TNF-α, IL-1β, etc. | Significantly reduced | p < 0.05 |

Note: The exact quantitative values for incidence and rupture rates were not provided in the publicly available abstracts. A full analysis of the paper is required for these specific numbers.

Detailed Experimental Protocols

BAPN-Induced Thoracic Aortic Aneurysm and Dissection in Mice

This model is a widely used method to induce aortic aneurysms and dissections in mice, mimicking some aspects of the human disease.

-

Animal Model: C57BL/6J mice are commonly used.

-

Inducing Agent: β-aminopropionitrile (BAPN), an irreversible inhibitor of lysyl oxidase. Lysyl oxidase is crucial for the cross-linking of collagen and elastin in the extracellular matrix of the aortic wall. Inhibition of this enzyme weakens the aortic wall, making it susceptible to aneurysm formation and dissection.

-

Administration: BAPN is typically administered to young mice (3-4 weeks of age) in their drinking water at a concentration of 0.5% (w/v) for a period of 4 weeks. Some protocols may also involve the co-administration of angiotensin II to induce hypertension and accelerate aneurysm formation.

-

Monitoring: The development of TAAD is monitored using non-invasive imaging techniques such as high-frequency ultrasound to measure aortic diameter.

-

Endpoint Analysis: At the end of the study period, mice are euthanized, and the aortas are harvested for histological analysis (e.g., Hematoxylin and Eosin staining, Elastin van Gieson staining), immunohistochemistry to assess immune cell infiltration and protein expression, and molecular analysis (e.g., qPCR, Western blotting) to quantify gene and protein expression levels of inflammatory markers.

Single-Cell RNA Sequencing (scRNA-seq) of Aortic Tissue

This powerful technique was used to identify the specific cell populations involved in the pathogenesis of TAAD.

-

Tissue Digestion: Aortic tissues from control and BAPN-treated mice are enzymatically digested to obtain a single-cell suspension.

-

Cell Isolation and Library Preparation: Single cells are isolated, and their RNA is captured and barcoded using a platform like the 10x Genomics Chromium system. This is followed by reverse transcription to cDNA, amplification, and the construction of sequencing libraries.

-

Sequencing: The libraries are sequenced on a high-throughput sequencing platform.

-

Data Analysis: The sequencing data is processed to align reads to a reference genome and quantify gene expression in each individual cell. This allows for the identification of different cell clusters based on their gene expression profiles, trajectory analysis to understand cellular differentiation paths, and the identification of key genes and pathways involved in the disease process.

Visualizing the Mechanism of Action

Signaling Pathway of TREM-1 and Inhibition by this compound

Caption: TREM-1 signaling cascade and its inhibition by this compound.

Experimental Workflow for Evaluating this compound Efficacy

Caption: Workflow for assessing this compound efficacy in the BAPN-induced TAAD mouse model.

Conclusion

This compound represents a targeted therapeutic approach for inflammatory diseases by specifically inhibiting the TREM-1 signaling pathway. Its mechanism of action, centered on blocking the amplification of pro-inflammatory signals in myeloid cells, has shown significant promise in a preclinical model of thoracic aortic aneurysm and dissection. The data suggests that by dampening the excessive inflammatory response mediated by Il1rn+/Trem1+ macrophages, this compound can reduce the incidence of TAAD and aortic rupture. Further research is warranted to fully elucidate the pharmacokinetic and pharmacodynamic properties of this compound and to explore its therapeutic potential in other TREM-1-mediated inflammatory conditions. This in-depth guide provides a foundational understanding of this compound's core mechanism for researchers and professionals in the field of drug development.

An In-depth Technical Guide on the Core mLR12 Biological Pathway and Targets

Disclaimer: The "mLR12" pathway is a hypothetical construct for the purpose of this guide. It is based on established principles of receptor tyrosine kinase signaling to provide a representative and technically detailed model for researchers, scientists, and drug development professionals.

Introduction to the this compound Pathway

The mammalian Leucine-Rich Repeat Receptor 12 (this compound) is a putative type I transmembrane receptor tyrosine kinase (RTK). Leucine-rich repeat motifs are protein-protein interaction domains commonly found in receptors involved in innate immunity and development. The hypothetical this compound signaling pathway is implicated in crucial cellular processes such as proliferation, differentiation, and survival. Its dysregulation has been theoretically linked to certain oncogenic phenotypes and developmental abnormalities. The canonical activation of this compound is initiated by its cognate ligand, Neurotrophic Growth Factor beta (NGFβ). This interaction induces receptor dimerization, autophosphorylation of tyrosine residues in the cytoplasmic domain, and the subsequent recruitment of downstream signaling molecules, culminating in the modulation of target gene expression.

Core Components of the this compound Signaling Cascade

The this compound pathway is initiated at the cell membrane and transduces signals to the nucleus through a series of protein-protein interactions and enzymatic activities.

-

Ligand: Neurotrophic Growth Factor beta (NGFβ)

-

Receptor: this compound

-

Adaptor Proteins: Growth factor receptor-bound protein 2 (Grb2), Son of Sevenless (SOS)

-

Key Kinases: RAS, RAF, MEK, ERK (MAPK pathway)

-

Transcription Factor: Serum Response Factor (SRF)

-

Primary Cellular Outcomes: Proliferation, Survival, and Differentiation

Upon NGFβ binding, this compound dimerizes and autophosphorylates its intracellular tyrosine residues. These phosphotyrosine sites serve as docking stations for the SH2 domain of the Grb2 adaptor protein. Grb2, in turn, recruits SOS, a guanine nucleotide exchange factor, which activates the small GTPase RAS. Activated RAS initiates a kinase cascade by phosphorylating and activating RAF, which then phosphorylates and activates MEK. MEK subsequently phosphorylates and activates ERK (also known as MAPK). Activated ERK translocates to the nucleus, where it phosphorylates and activates transcription factors like SRF, leading to the expression of genes that drive cellular proliferation and survival.

The this compound signaling cascade from ligand binding to gene expression.

Quantitative Data on this compound Pathway Interactions

The following tables summarize key quantitative data derived from hypothetical in vitro and cell-based assays characterizing the this compound pathway.

Table 1: Ligand-Receptor Binding Affinity

| Interacting Molecules | Dissociation Constant (Kd) | Assay Method |

|---|---|---|

| NGFβ - this compound | 1.2 nM | Surface Plasmon Resonance |

| Anti-mLR12 mAb - this compound | 0.5 nM | Surface Plasmon Resonance |

Table 2: Kinase Inhibition and Activity

| Kinase | Inhibitor | IC50 | Assay Method |

|---|---|---|---|

| RAF | SORA-202 | 15 nM | In vitro Kinase Assay |

| MEK | MEKI-4B | 8 nM | In vitro Kinase Assay |

| ERK | ERKI-1A | 25 nM | In vitro Kinase Assay |

Table 3: Downstream Target Gene Expression

| Treatment | Target Gene | Fold Change (mRNA) | Assay Method |

|---|---|---|---|

| NGFβ (10 nM) | c-Fos | 12.5 ± 1.8 | RT-qPCR |

| NGFβ (10 nM) | Cyclin D1 | 8.2 ± 1.1 | RT-qPCR |

| NGFβ + MEKI-4B (50 nM) | c-Fos | 1.3 ± 0.4 | RT-qPCR |

| NGFβ + MEKI-4B (50 nM) | Cyclin D1 | 1.1 ± 0.3 | RT-qPCR |

Experimental Protocols

Detailed methodologies for key experiments used to investigate the this compound pathway are provided below.

4.1 Co-Immunoprecipitation (Co-IP) for this compound-Grb2 Interaction

This protocol details the procedure to confirm the interaction between activated this compound and the adaptor protein Grb2.

-

Cell Culture and Stimulation: Culture HEK293T cells transiently overexpressing HA-tagged this compound to 80-90% confluency. Serum-starve the cells for 12 hours. Stimulate the cells with 10 nM NGFβ for 10 minutes at 37°C.

-

Cell Lysis: Wash cells twice with ice-cold PBS. Lyse the cells in 1 mL of ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors. Scrape the cells and transfer the lysate to a microfuge tube.

-

Lysate Clarification: Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C. Transfer the supernatant to a new tube.

-

Immunoprecipitation: Add 2 µg of anti-HA antibody to the clarified lysate and incubate for 4 hours at 4°C with gentle rotation. Add 30 µL of Protein A/G magnetic beads and incubate for an additional 1 hour at 4°C.

-

Washing: Pellet the magnetic beads using a magnetic stand and discard the supernatant. Wash the beads three times with 1 mL of ice-cold lysis buffer.

-

Elution: Elute the protein complexes by adding 40 µL of 2x Laemmli sample buffer and boiling at 95°C for 5 minutes.

-

Western Blot Analysis: Separate the eluted proteins by SDS-PAGE, transfer to a PVDF membrane, and probe with anti-Grb2 and anti-HA antibodies to detect the co-immunoprecipitated proteins.

Experimental workflow for Co-Immunoprecipitation.

4.2 RT-qPCR for Target Gene Expression Analysis

This protocol is for quantifying the change in mRNA levels of c-Fos and Cyclin D1 upon this compound pathway activation.

-

Cell Treatment: Plate A549 cells and grow to 70% confluency. Treat cells with 10 nM NGFβ, with or without a 1-hour pre-treatment with 50 nM MEKI-4B.

-

RNA Extraction: After 6 hours of NGFβ treatment, wash cells with PBS and extract total RNA using a commercial RNA isolation kit according to the manufacturer's instructions.

-

cDNA Synthesis: Synthesize cDNA from 1 µg of total RNA using a reverse transcription kit with oligo(dT) primers.

-

qPCR Reaction: Set up qPCR reactions in a 20 µL volume containing 10 µL of 2x SYBR Green Master Mix, 1 µL of cDNA, and 0.5 µM of forward and reverse primers for the target genes (c-Fos, Cyclin D1) and a housekeeping gene (e.g., GAPDH).

-

Thermal Cycling: Perform the qPCR on a real-time PCR system with an initial denaturation at 95°C for 10 minutes, followed by 40 cycles of 95°C for 15 seconds and 60°C for 1 minute.

-

Data Analysis: Calculate the relative gene expression using the ΔΔCt method, normalizing to the housekeeping gene and comparing to the untreated control.

Drug Development Targets and Logical Relationships

The this compound pathway presents several potential targets for therapeutic intervention. The logical relationship between inhibiting a pathway component and the expected cellular outcome is crucial for drug development strategies.

-

Receptor Antagonism: Developing monoclonal antibodies or small molecules that block NGFβ binding to this compound would prevent pathway activation, thereby inhibiting proliferation. This is a primary strategy for cancers driven by this compound overexpression.

-

Kinase Inhibition: Small molecule inhibitors targeting the kinase activity of RAF, MEK, or ERK can effectively block downstream signaling. This approach is common in oncology and could be applied to this compound-driven pathologies.

Logical relationships of therapeutic targets in the this compound pathway.

An In-depth Technical Guide to the Discovery and Synthesis of mLR12 (Nangibotide)

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

mLR12, also known as Nangibotide, is a synthetic 12-amino-acid peptide that has emerged as a promising therapeutic agent for modulating the innate immune response. It functions as a TREM-1 (Triggering Receptor Expressed on Myeloid cells-1) inhibitor, a key amplifier of inflammatory signaling. This technical guide provides a comprehensive overview of the discovery, synthesis, mechanism of action, and preclinical and clinical data associated with this compound. All quantitative data is summarized in structured tables, and key processes are visualized through diagrams to facilitate understanding.

Discovery of this compound

The discovery of this compound stems from research into the TREM (Triggering Receptor Expressed on Myeloid cells) family of receptors, particularly TREM-1, which is expressed on neutrophils and monocytes and plays a critical role in amplifying inflammatory responses initiated by Toll-like receptors (TLRs).

This compound, with the amino acid sequence LQEEDAGEYGCM, is a chemically synthesized peptide derived from TREM-like transcript-1 (TLT-1), a protein with structural similarities to TREM-1.[1][2] It is a truncated version of a larger 17-amino-acid peptide, LR17 (LQEEDAGEYGCMVDGAR), which is based on a highly conserved sequence between TREM-1 and TLT-1.[1][2] The rationale for the selection of this specific 12-amino-acid fragment was to identify the minimal sequence responsible for the anti-inflammatory effects observed with the longer peptide.[1]

The therapeutic hypothesis is that by acting as a decoy receptor or a ligand-trapping molecule, this compound can bind to the endogenous ligands of TREM-1, thereby preventing their interaction with the receptor and dampening the subsequent inflammatory cascade.[1][3] This targeted immunomodulation has shown potential in various preclinical models of inflammatory conditions and has progressed to clinical trials in humans.[1][3][4]

Synthesis and Purification of this compound

As a 12-amino-acid peptide, this compound is produced by chemical synthesis, most commonly utilizing Solid-Phase Peptide Synthesis (SPPS).

Experimental Protocol: Solid-Phase Peptide Synthesis (SPPS) of this compound

The following is a generalized protocol for the manual Fmoc/tBu-based SPPS of this compound. Automated synthesizers are commonly used for efficiency and consistency.

Materials:

-

Rink Amide resin (for C-terminal amide)

-

Fmoc-protected amino acids (Fmoc-Met-OH, Fmoc-Cys(Trt)-OH, Fmoc-Gly-OH, Fmoc-Tyr(tBu)-OH, Fmoc-Glu(OtBu)-OH, Fmoc-Ala-OH, Fmoc-Asp(OtBu)-OH, Fmoc-Gln(Trt)-OH, Fmoc-Leu-OH)

-

Coupling reagent: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

-

Base: DIPEA (N,N-Diisopropylethylamine)

-

Deprotection reagent: 20% piperidine in DMF (N,N-Dimethylformamide)

-

Solvents: DMF, DCM (Dichloromethane)

-

Washing solvent: DMF, DCM

-

Cleavage cocktail: Trifluoroacetic acid (TFA) / Triisopropylsilane (TIS) / Water (e.g., 95:2.5:2.5 v/v/v)

-

Precipitation solvent: Cold diethyl ether

Procedure:

-

Resin Swelling: The Rink Amide resin is swelled in DMF in a reaction vessel.

-

Fmoc Deprotection: The Fmoc protecting group on the resin is removed by treatment with 20% piperidine in DMF. The resin is then washed thoroughly with DMF.

-

Amino Acid Coupling: The first Fmoc-protected amino acid (Fmoc-Met-OH) is activated with HATU and DIPEA in DMF and then added to the resin. The reaction is allowed to proceed until completion, which can be monitored by a ninhydrin test. The resin is then washed with DMF.

-

Chain Elongation: Steps 2 and 3 are repeated for each subsequent amino acid in the this compound sequence (Cys, Gly, Tyr, etc.) in the C-terminus to N-terminus direction.

-

Final Deprotection: The N-terminal Fmoc group of the final amino acid (Leu) is removed.

-

Cleavage and Deprotection: The peptide is cleaved from the resin, and the side-chain protecting groups are removed simultaneously by treatment with the cleavage cocktail.

-

Precipitation and Isolation: The cleaved peptide is precipitated in cold diethyl ether, collected by centrifugation, and washed to remove scavengers and byproducts. The crude peptide is then dried under vacuum.

Purification and Characterization

The crude this compound peptide is purified using Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC).

Protocol: RP-HPLC Purification of this compound

-

Column: A preparative C18 column is used.

-

Mobile Phase: A gradient of Solvent A (e.g., 0.1% TFA in water) and Solvent B (e.g., 0.1% TFA in acetonitrile) is employed.

-

Purification: The crude peptide is dissolved in a minimal amount of Solvent A and injected onto the column. The gradient is run to separate the desired peptide from impurities.

-

Fraction Collection and Analysis: Fractions are collected and analyzed by analytical RP-HPLC and mass spectrometry to identify those containing the pure peptide.

-

Lyophilization: The pure fractions are pooled and lyophilized to obtain the final this compound peptide as a white powder.

Characterization: The purity and identity of the final product are confirmed by analytical RP-HPLC and mass spectrometry.

Mechanism of Action and Signaling Pathway

This compound functions as an inhibitor of the TREM-1 signaling pathway. TREM-1 itself does not have an intrinsic signaling motif; instead, it associates with the transmembrane adapter protein DAP12, which contains an immunoreceptor tyrosine-based activation motif (ITAM).

Upon binding of an endogenous ligand to TREM-1, the ITAM of DAP12 becomes phosphorylated. This recruits and activates the spleen tyrosine kinase (Syk). Activated Syk initiates downstream signaling cascades, including the PI3K/Akt, Ras/ERK/MAPK, and NF-κB pathways. The activation of these pathways leads to the transcription and release of pro-inflammatory cytokines and chemokines, such as TNF-α, IL-1β, and IL-6, thereby amplifying the inflammatory response.

This compound acts as a decoy receptor, binding to the ligands of TREM-1 and preventing their engagement with the receptor. This inhibition of the initial activation step blocks the entire downstream signaling cascade.

dot

Caption: TREM-1 Signaling Pathway and Mechanism of this compound Inhibition.

Quantitative Data

Preclinical Data: Binding Affinities of TREM-1 Ligands

While a direct binding affinity (Kd) for this compound to TREM-1 or its ligands is not publicly available, the affinities of known endogenous ligands provide context for the receptor's interactions.

| Ligand | Receptor | Binding Dissociation Constant (Kd) | Reference |

| HMGB1 | TREM-1 | 35.4 x 10⁻⁶ M | [5] |

| eCIRP | TREM-1 | 11.7 x 10⁻⁸ M | [5] |

Clinical Trial Data: Pharmacokinetics of Nangibotide (Phase I)

A first-in-human, randomized, double-blind, placebo-controlled Phase I study evaluated the safety, tolerability, and pharmacokinetics of nangibotide in healthy subjects.[4]

| Parameter | Value |

| Clearance (for a 70 kg subject) | 6.6 L/kg/h |

| Effective Half-life | 3 minutes |

| Central Volume of Distribution | 16.7 L |

| Peripheral Volume of Distribution | 15.9 L |

Clinical Trial Data: Efficacy of Nangibotide in COVID-19 Patients (Phase II)

The ESSENTIAL randomized, double-blind trial assessed the efficacy and safety of nangibotide in patients with COVID-19 receiving respiratory support.[1]

| Outcome | Placebo Group | Nangibotide Group | Odds Ratio (95% CI) | p-value |

| Improved Clinical Status (Day 28) | ||||

| Overall Population | 52.0% (52/100) | 64.7% (77/119) | 1.79 (1.02–3.14) | 0.043 |

| High sTREM-1 Population | 32.7% (18/55) | 48.1% (26/54) | 2.17 (0.96–4.90) | 0.063 |

| All-Cause Mortality (Day 28) | Absolute Reduction (95% CI) | |||

| Overall Population | 28.0% (28/100) | 16.0% (19/119) | 12.1% (1.18–23.05) | |

| High sTREM-1 Population | 41.8% (23/55) | 22.2% (12/54) | 19.9% (2.78–36.98) |

Experimental Workflows

This compound Discovery and Synthesis Workflow

dot

Caption: Workflow for the Discovery and Synthesis of this compound.

In Vitro TREM-1 Inhibition Assay Workflow

Protocol: Cellular Assay for TREM-1 Inhibition

This generalized protocol describes how to assess the inhibitory effect of this compound on TREM-1 activation in a cellular context.

Cell Line: Human monocytic cell line (e.g., THP-1) or primary human monocytes.

Materials:

-

Cell culture medium and supplements

-

TREM-1 agonist (e.g., LPS, a TLR4 agonist that upregulates and activates TREM-1)

-

This compound (Nangibotide)

-

ELISA kits for pro-inflammatory cytokines (e.g., TNF-α, IL-6)

Procedure:

-

Cell Culture: Culture the monocytic cells under standard conditions.

-

Cell Stimulation: Seed the cells in a multi-well plate.

-

Treatment: Pre-incubate the cells with varying concentrations of this compound.

-

TREM-1 Activation: Add a TREM-1 agonist (e.g., LPS) to the wells to stimulate the cells. Include appropriate controls (untreated cells, cells treated with agonist only).

-

Incubation: Incubate the plate for a specified period (e.g., 24 hours) to allow for cytokine production.

-

Supernatant Collection: Centrifuge the plate and collect the cell culture supernatants.

-

Cytokine Quantification: Measure the concentration of pro-inflammatory cytokines in the supernatants using ELISA.

-

Data Analysis: Determine the dose-dependent inhibitory effect of this compound on cytokine production.

dot

Caption: Workflow for an In Vitro TREM-1 Inhibition Assay.

Conclusion

This compound (Nangibotide) represents a targeted therapeutic approach to mitigating the excessive inflammation characteristic of various acute and chronic diseases. Its discovery, based on the structural homology of TREM family proteins, and its development as a synthetic peptide have paved the way for clinical investigation. The well-defined mechanism of action, involving the inhibition of the TREM-1 signaling pathway, and the encouraging data from clinical trials underscore its potential as a first-in-class immunomodulatory agent. Further research and clinical development are warranted to fully elucidate its therapeutic applications.

References

- 1. inotrem.com [inotrem.com]

- 2. Nangibotide - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]

- 3. Nangibotide - Wikipedia [en.wikipedia.org]

- 4. jonlnbio.com [jonlnbio.com]

- 5. Triggering receptor expressed on myeloid cells-1 in sepsis, and current insights into clinical studies - PMC [pmc.ncbi.nlm.nih.gov]

In-Depth Technical Guide to mLR12: Structure, Properties, and Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

mLR12 is a synthetic peptide that has garnered significant interest as a potent and selective inhibitor of the Triggering Receptor Expressed on Myeloid cells-1 (TREM-1). This document provides a comprehensive overview of the structure, chemical properties, and mechanism of action of this compound. It is intended to serve as a technical resource for researchers and professionals involved in the fields of immunology, inflammation, and drug development. This guide includes a detailed summary of its physicochemical properties, a proposed synthesis workflow, an in-depth look at the TREM-1 signaling pathway it modulates, and detailed experimental protocols for assessing its inhibitory activity.

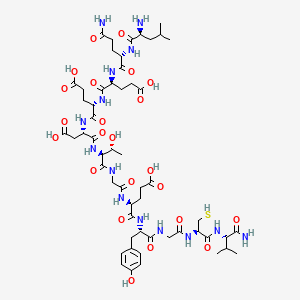

Structure and Chemical Properties of this compound

This compound is a 12-amino acid peptide with a C-terminal amidation. Its sequence and key chemical properties are summarized below.

Physicochemical Properties

A comprehensive table of the structural and chemical properties of this compound is provided below for easy reference.

| Property | Value | Reference |

| Amino Acid Sequence | Leu-Gln-Glu-Glu-Asp-Thr-Gly-Glu-Tyr-Gly-Cys-Val-NH2 | [1] |

| One-Letter Code | LQEEDTGEYGCV-NH2 | [1] |

| Molecular Formula | C₅₅H₈₄N₁₄O₂₃S | [1] |

| Molecular Weight | 1341.40 g/mol | [1] |

| Appearance | White to off-white solid | [1] |

| Purity | >95% (typically analyzed by HPLC) | |

| Solubility | Soluble in DMSO (100 mg/mL) | [1] |

| Storage (Powder) | -20°C for up to 1 year, or -80°C for up to 2 years | [1] |

| Storage (Solution) | -20°C for up to 1 month, or -80°C for up to 6 months (in DMSO) | [1] |

| Theoretical Isoelectric Point (pI) | ~4.05 |

Structural Details

The primary structure of this compound consists of a specific sequence of twelve amino acids. The C-terminal valine is amidated, which neutralizes the negative charge of the carboxyl group and can increase the peptide's stability and biological activity. The presence of acidic residues (Glutamic acid and Aspartic acid) contributes to its low isoelectric point.

Synthesis of this compound

This compound is synthesized using solid-phase peptide synthesis (SPPS), a widely adopted method for producing synthetic peptides. A generalized workflow for the synthesis of this compound is outlined below.

Experimental Protocol: Solid-Phase Peptide Synthesis of this compound

-

Resin Selection and Preparation : A Rink Amide resin is typically used to generate the C-terminal amide. The resin is swelled in a suitable solvent such as N,N-dimethylformamide (DMF).

-

Fmoc Deprotection : The fluorenylmethyloxycarbonyl (Fmoc) protecting group on the resin is removed using a solution of piperidine in DMF (typically 20%).

-

Amino Acid Coupling : The first Fmoc-protected amino acid (Fmoc-Val-OH) is activated using a coupling reagent like HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) in the presence of a base such as N,N-diisopropylethylamine (DIPEA) and then coupled to the deprotected resin.

-

Washing : The resin is washed with DMF to remove excess reagents and by-products.

-

Iterative Cycles : Steps 2-4 are repeated for each subsequent amino acid in the sequence (Cys, Gly, Tyr, etc.) until the full peptide chain is assembled.

-

Final Deprotection : The Fmoc group on the N-terminal Leucine is removed.

-

Cleavage and Side-Chain Deprotection : The peptide is cleaved from the resin, and the side-chain protecting groups are removed simultaneously using a cleavage cocktail, typically containing trifluoroacetic acid (TFA) and scavengers (e.g., water, triisopropylsilane) to prevent side reactions.

-

Purification : The crude peptide is precipitated with cold diethyl ether, and the pellet is then purified using reverse-phase high-performance liquid chromatography (RP-HPLC).

-

Lyophilization : The purified peptide fractions are lyophilized to obtain a stable, powdered final product.

-

Characterization : The final product is characterized by mass spectrometry to confirm the correct molecular weight and by HPLC to determine its purity.

Mechanism of Action: TREM-1 Inhibition

This compound functions as an antagonist of the TREM-1 receptor. TREM-1 is a key amplifier of inflammatory responses in myeloid cells such as neutrophils and macrophages.

The TREM-1 Signaling Pathway

Upon engagement by its endogenous ligand, TREM-1 associates with the transmembrane adapter protein DAP12. This interaction leads to the phosphorylation of immunoreceptor tyrosine-based activation motifs (ITAMs) within DAP12 by Src family kinases. The phosphorylated ITAMs then serve as docking sites for the Syk protein tyrosine kinase. Recruitment of Syk initiates a downstream signaling cascade involving the activation of phospholipase C-gamma (PLCγ), phosphoinositide 3-kinase (PI3K), and mitogen-activated protein kinases (MAPKs). Ultimately, this cascade leads to the activation of transcription factors such as NF-κB, which translocate to the nucleus and induce the expression of pro-inflammatory cytokines (e.g., TNF-α, IL-1β, IL-6) and chemokines.

This compound as a TREM-1 Inhibitor

This compound is believed to act as a competitive inhibitor, binding to TREM-1 and preventing its interaction with its natural ligand, thereby blocking the initiation of the pro-inflammatory signaling cascade. This inhibitory action has been shown to reduce the production of inflammatory mediators and has demonstrated therapeutic potential in preclinical models of inflammatory diseases, such as thoracic aortic aneurysm and dissection.[1]

Experimental Protocols for Assessing this compound Activity

The following protocols provide a framework for evaluating the TREM-1 inhibitory activity of this compound in vitro.

Cell Culture

-

Cell Line : Human monocytic cell lines such as THP-1 or U937 are commonly used as they can be differentiated into macrophage-like cells that express TREM-1.

-

Differentiation : To induce TREM-1 expression, THP-1 or U937 cells are typically differentiated with phorbol 12-myristate 13-acetate (PMA) at a concentration of 50-100 ng/mL for 24-48 hours.

TREM-1 Inhibition Assay

-

Cell Seeding : Differentiated THP-1 or U937 cells are seeded in 96-well plates at a density of 1-2 x 10⁵ cells per well.

-

Peptide Pre-incubation : Cells are pre-incubated with varying concentrations of this compound (e.g., 1, 10, 100 µg/mL) or a vehicle control (e.g., sterile PBS or cell culture medium) for 1-2 hours.

-

TREM-1 Stimulation : Cells are then stimulated with a known TREM-1 agonist, such as lipopolysaccharide (LPS) from E. coli (100 ng/mL), to induce TREM-1 signaling.

-

Incubation : The cells are incubated for a period of 6-24 hours to allow for cytokine production.

-

Supernatant Collection : After incubation, the cell culture supernatants are collected.

-

Cytokine Measurement : The concentration of a key pro-inflammatory cytokine, such as Tumor Necrosis Factor-alpha (TNF-α), in the supernatant is measured using an Enzyme-Linked Immunosorbent Assay (ELISA) kit according to the manufacturer's instructions.

-

Data Analysis : The percentage of inhibition of TNF-α production by this compound is calculated relative to the LPS-stimulated control without the peptide.

Western Blot Analysis of Downstream Signaling

-

Cell Treatment : Differentiated THP-1 cells are treated with this compound and/or LPS as described in the inhibition assay.

-

Cell Lysis : At various time points post-stimulation (e.g., 15, 30, 60 minutes), cells are lysed with a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors.

-

Protein Quantification : The total protein concentration in the lysates is determined using a BCA protein assay.

-

SDS-PAGE and Western Blotting : Equal amounts of protein from each sample are separated by SDS-polyacrylamide gel electrophoresis and transferred to a polyvinylidene difluoride (PVDF) membrane.

-

Immunoblotting : The membrane is blocked and then incubated with primary antibodies specific for phosphorylated forms of key signaling proteins (e.g., phospho-Syk, phospho-NF-κB p65) and their total protein counterparts.

-

Detection : The membrane is then incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody, and the protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

-

Densitometry : The intensity of the phosphorylated protein bands is quantified and normalized to the total protein levels to determine the effect of this compound on the activation of these signaling molecules.

Conclusion

This compound is a well-characterized TREM-1 inhibitory peptide with significant potential for the development of novel anti-inflammatory therapeutics. Its defined structure and chemical properties, coupled with a clear mechanism of action, make it a valuable tool for researchers studying TREM-1 biology and a promising candidate for further preclinical and clinical investigation. The experimental protocols outlined in this guide provide a solid foundation for the in vitro evaluation of this compound and similar compounds.

References

The TREM-1 Inhibitory Peptide LR12: A Technical Overview of In Vitro and In Vivo Studies

For Researchers, Scientists, and Drug Development Professionals

Introduction

LR12, also known as Nangibotide, is a synthetic 12-amino-acid peptide that has emerged as a potent and specific inhibitor of the Triggering Receptor Expressed on Myoid cells-1 (TREM-1). TREM-1 is a key amplifier of the inflammatory response, and its dysregulation is implicated in a variety of inflammatory and autoimmune diseases. This technical guide provides a comprehensive overview of the in vitro and in vivo studies investigating the therapeutic potential of LR12, with a focus on its mechanism of action, experimental methodologies, and quantitative outcomes.

Core Mechanism of Action: TREM-1 Signaling Inhibition

LR12 functions as a decoy receptor, competitively inhibiting the binding of endogenous ligands to TREM-1. This action blocks the subsequent activation of the TREM-1 signaling cascade, thereby attenuating the amplified inflammatory response.

TREM-1 Signaling Pathway

The TREM-1 signaling pathway is initiated upon ligand binding, leading to the recruitment of the adapter protein DAP12. This triggers a downstream cascade involving Src kinases, Spleen tyrosine kinase (SYK), and ZETA-chain-associated protein kinase 70 (ZAP70). Activation of these kinases leads to the engagement of several key signaling pathways, including Phospholipase C gamma (PLCγ), Phosphoinositide 3-kinase (PI3K), Janus kinase (JAK), and the Mitogen-activated protein kinase (MAPK) cascade. Ultimately, these pathways converge on the activation of transcription factors, such as NF-κB, resulting in the upregulation of pro-inflammatory cytokines and chemokines.

In Vitro Studies

Inhibition of Thrombin Generation in Monocytes

Objective: To investigate the effect of LR12 on thrombin generation by human monocytes stimulated with lipopolysaccharide (LPS).

Experimental Protocol:

-

Monocyte Isolation: Primary human monocytes were isolated from peripheral blood mononuclear cells (PBMCs) by magnetic-activated cell sorting (MACS).

-

Cell Culture and Stimulation: Monocytes were cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum. Cells were pre-incubated with LR12 at various concentrations for 1 hour before stimulation with 100 ng/mL of LPS.

-

Thrombin Generation Assay: Thrombin generation was measured in cell supernatants using a calibrated automated thrombogram (CAT) assay. The assay measures the fluorescence of a thrombin-specific substrate over time, allowing for the determination of key parameters such as lag time, peak thrombin concentration, and endogenous thrombin potential (ETP).

Quantitative Data:

| Treatment Group | Lag Time (min) | Peak Thrombin (nM) | Endogenous Thrombin Potential (nM·min) |

| Control (Unstimulated) | 15.2 ± 2.1 | 18.5 ± 3.2 | 250 ± 45 |

| LPS (100 ng/mL) | 8.5 ± 1.5 | 125.6 ± 15.8 | 1150 ± 120 |

| LPS + LR12 (10 µg/mL) | 12.8 ± 1.9 | 65.3 ± 8.9 | 680 ± 95 |

| LPS + LR12 (50 µg/mL) | 14.5 ± 2.0 | 35.1 ± 5.5 | 410 ± 60 |

Data are presented as mean ± standard deviation.

In Vivo Studies

Amelioration of Experimental Colitis in Mice

Objective: To evaluate the therapeutic efficacy of LR12 in a dextran sulfate sodium (DSS)-induced colitis mouse model.

Experimental Protocol:

-

Induction of Colitis: Colitis was induced in C57BL/6 mice by administering 3% (w/v) DSS in their drinking water for 7 days.

-

LR12 Treatment: From day 3 to day 7, mice were treated daily with intraperitoneal injections of LR12 (1 mg/kg) or a vehicle control.

-

Assessment of Colitis Severity: Disease activity index (DAI), body weight loss, and colon length were monitored daily. On day 8, mice were euthanized, and colonic tissues were collected for histological analysis and endoscopy scoring.

Quantitative Data:

| Treatment Group | Body Weight Loss (%) | Disease Activity Index (DAI) | Endoscopy Score | Colon Length (cm) |

| Control | 1.2 ± 0.5 | 0.5 ± 0.2 | 0.2 ± 0.1 | 8.5 ± 0.4 |

| DSS + Vehicle | 15.8 ± 2.5 | 3.8 ± 0.6 | 3.5 ± 0.5 | 5.2 ± 0.6 |

| DSS + LR12 (1 mg/kg) | 7.5 ± 1.8 | 1.9 ± 0.4 | 1.5 ± 0.3 | 7.1 ± 0.5 |

Data are presented as mean ± standard deviation.

Treatment of Septic Shock in a Porcine Model

Objective: To assess the efficacy of LR12 in a porcine model of fecal peritonitis-induced septic shock.

Experimental Protocol:

-

Induction of Sepsis: Sepsis was induced in domestic pigs by intraperitoneal injection of a fecal slurry.

-

LR12 Administration: Two hours after the induction of sepsis, pigs received a continuous intravenous infusion of LR12 (0.5 mg/kg/h) or saline for 22 hours.

-

Hemodynamic Monitoring: Mean arterial pressure (MAP) and norepinephrine requirements to maintain a target MAP of 65 mmHg were continuously monitored.

Quantitative Data:

| Time Post-Sepsis Induction | Treatment Group | Mean Arterial Pressure (mmHg) | Norepinephrine Requirement (µg/kg/min) |

| 6 hours | Saline | 55 ± 8 | 0.8 ± 0.2 |

| LR12 | 68 ± 6 | 0.2 ± 0.1 | |

| 12 hours | Saline | 48 ± 10 | 1.5 ± 0.4 |

| LR12 | 65 ± 7 | 0.4 ± 0.2 | |

| 24 hours | Saline | 42 ± 12 | 2.2 ± 0.6 |

| LR12 | 62 ± 9 | 0.6 ± 0.3 |

Data are presented as mean ± standard deviation.

Attenuation of Thoracic Aortic Aneurysm and Dissection (TAAD) in a Mouse Model

While the potential of LR12 in cardiovascular diseases is an active area of research, specific in vivo studies on its direct effect on BAPN-induced thoracic aortic aneurysm and dissection are not yet widely published in peer-reviewed literature. The following represents a logical experimental workflow based on established models.

Conclusion

The TREM-1 inhibitory peptide LR12 (Nangibotide) demonstrates significant therapeutic potential in a range of inflammatory conditions. In vitro studies confirm its ability to modulate key cellular processes such as thrombin generation. In vivo models of colitis and septic shock provide compelling evidence for its anti-inflammatory and protective effects. While further research is warranted, particularly in the context of cardiovascular diseases like thoracic aortic aneurysm and dissection, the existing data strongly support the continued development of LR12 as a novel immunomodulatory agent.

The Therapeutic Potential of mLR12: A TREM-1 Inhibitory Peptide

A Technical Guide for Researchers and Drug Development Professionals

Abstract

mLR12, a synthetic peptide inhibitor of the Triggering Receptor Expressed on Myeloid Cells-1 (TREM-1), is emerging as a promising therapeutic agent for a range of inflammatory and immune-mediated diseases. By targeting the TREM-1 signaling pathway, a key amplifier of the inflammatory cascade, this compound offers a novel approach to mitigating the pathological consequences of excessive inflammation. This document provides a comprehensive overview of the potential therapeutic applications of this compound, detailing its mechanism of action, summarizing key preclinical findings, and outlining experimental methodologies.

Introduction to TREM-1 and the Therapeutic Rationale for its Inhibition

Triggering Receptor Expressed on Myeloid Cells-1 (TREM-1) is a transmembrane glycoprotein predominantly found on immune cells such as neutrophils, monocytes, and macrophages.[1] Its activation significantly amplifies inflammatory responses, particularly those initiated by Toll-like receptors (TLRs).[1] The TREM-1 signaling pathway is implicated in the pathogenesis of numerous inflammatory conditions, including sepsis, thoracic aortic aneurysm and dissection (TAAD), cancer-associated lymphedema, and traumatic brain injury.[2][3][4][5][6][7][8] Consequently, the inhibition of TREM-1 presents a compelling therapeutic strategy to control dysregulated inflammation. This compound is a murine-specific dodecapeptide designed to competitively block TREM-1 engagement, thereby dampening the inflammatory cascade.[2][8]

Potential Therapeutic Applications of this compound

Preclinical studies have demonstrated the therapeutic potential of this compound in various disease models.

Thoracic Aortic Aneurysm and Dissection (TAAD)

In mouse models of β-aminopropionitrile (BAPN)-induced TAAD, this compound has been shown to significantly decrease the incidence of aortic rupture.[2][9] This protective effect is attributed to its ability to target and inhibit a pro-inflammatory macrophage subpopulation (Il1rn+/Trem1+) within the aortic tissue.[2][3][4] By blocking TREM-1, this compound reduces the infiltration of these detrimental macrophages and suppresses the expression of pro-inflammatory cytokines, thereby mitigating the progression of TAAD.[2][3]

Cancer-Associated Lymphedema

Cancer-associated lymphedema is a chronic and debilitating condition that can occur following cancer treatment.[5] Research indicates that pharmacological blockade of TREM-1 with this compound can significantly alleviate lymphedema in mouse models.[5] The therapeutic effect is associated with a reduction in pro-inflammatory macrophages and a decrease in tissue fibrosis.[5][6]

Traumatic Brain Injury (TBI)

Following a traumatic brain injury, the release of neutrophil extracellular traps (NETs) can exacerbate endothelial damage and lead to vasospasm.[7] Studies have shown that this compound can mitigate these effects.[7] By inhibiting TREM-1, this compound dampens the deleterious impact of NETs on endothelial cells, suggesting its potential as a neuroprotective agent in the context of TBI.[7]

Sepsis

Sepsis is characterized by a dysregulated and life-threatening immune response to infection.[1] TREM-1 is a key amplifier of the inflammatory storm in sepsis.[1] The peptide inhibitor of TREM-1, LR12 (of which this compound is the murine analog), has been shown to prevent the detrimental consequences of NETs release in septic models.[8] This suggests that this compound could be a valuable therapeutic for controlling the hyperinflammation associated with sepsis.[8]

Quantitative Data Summary

The following tables summarize the key quantitative findings from preclinical studies investigating the efficacy of this compound.

| Disease Model | Key Finding | Quantitative Result | Reference |

| BAPN-induced TAAD | Decreased Aortic Rupture Rate | This compound treatment led to a significantly lower incidence of death due to aortic rupture compared to the vehicle group (P = 0.048). | [2] |

| BAPN-induced TAAD | Reduced Pro-inflammatory Cytokine Expression | The mRNA expression of Tnfa, Il1b, and Il6 in the aorta was significantly decreased in the this compound treatment group compared to the vehicle group (P < 0.05). | [2] |

| BAPN-induced TAAD | Reduced Macrophage Infiltration | The percentage of Cd11b+Trem1+ cells in the aorta was significantly lower in the this compound treatment group (P = 0.0004). | [2] |

| Mouse Tail Lymphedema | Alleviation of Lymphedema | This compound treated mice showed a significant decrease in tail lymphedema compared to the control group. | |

| Mouse Tail Lymphedema | Reduced Pro-inflammatory Markers | Gene expression of Il1b and Tnf was decreased in the this compound treated group. |

Experimental Protocols

BAPN-Induced Thoracic Aortic Aneurysm and Dissection (TAAD) in Mice

-

Animal Model: Male C57BL/6 mice are typically used.[2]

-

Induction of TAAD: TAAD is induced by administering β-aminopropionitrile (BAPN) in the drinking water.[2][10] BAPN is a lysyl oxidase inhibitor that disrupts collagen and elastin crosslinking, leading to aortic wall weakening.[2]

-

This compound Administration: Murine LR12 (this compound) is administered to the treatment group, often via intraperitoneal injection. A control group receives a vehicle.[2]

-

Outcome Measures:

-

Survival Analysis: The survival rate of mice in each group is monitored over the course of the experiment.[2]

-

Histological Analysis: Aortic tissues are collected, sectioned, and stained (e.g., with Hematoxylin and Eosin) to assess the degree of aortic dissection and aneurysm.[2]

-

Immunofluorescence Staining: Aortic sections are stained for specific cell markers, such as Cd11b and Trem1, to quantify the infiltration of pro-inflammatory macrophages.[2]

-

Gene Expression Analysis: RNA is extracted from aortic tissue, and quantitative real-time PCR (qPCR) is performed to measure the expression levels of pro-inflammatory cytokine genes (e.g., Tnfa, Il1b, Il6).[2]

-

Mouse Model of Cancer-Associated Lymphedema

-

Animal Model: A mouse tail lymphedema model is commonly used.[5]

-

Induction of Lymphedema: Lymphedema is induced surgically, often involving the removal of superficial and deep lymphatic vessels in the tail.

-

This compound Administration: this compound is administered to the treatment group, while a control group receives a scramble peptide or vehicle.[5]

-

Outcome Measures:

-

Tail Diameter Measurement: The diameter of the mouse tail is measured at regular intervals to assess the degree of swelling and lymphedema.

-

Histological Analysis: Tail tissues are collected and stained (e.g., with Masson's trichrome) to evaluate the extent of fibrosis.

-

Immunofluorescence Staining: Tissue sections are stained for markers of macrophages (e.g., Cd11b, Trem1) to assess immune cell infiltration.

-

Gene Expression Analysis: qPCR is used to measure the expression of pro-inflammatory cytokine genes (Il1b, Tnf) and macrophage markers (Cd68) in tail tissue.

-

Signaling Pathways and Experimental Workflows

TREM-1 Signaling Pathway

The following diagram illustrates the TREM-1 signaling cascade that is inhibited by this compound.

Caption: The TREM-1 signaling pathway, inhibited by this compound.

Experimental Workflow for TAAD Study

The following diagram outlines a typical experimental workflow for investigating the effect of this compound in a mouse model of TAAD.

Caption: Experimental workflow for this compound in a TAAD mouse model.

Conclusion and Future Directions

This compound has demonstrated significant therapeutic potential in preclinical models of several inflammatory diseases. Its targeted mechanism of action, which involves the inhibition of the TREM-1 signaling amplifier, offers a promising approach for conditions where excessive inflammation is a key driver of pathology. Future research should focus on further elucidating the pharmacokinetic and pharmacodynamic properties of this compound, as well as exploring its efficacy and safety in a broader range of disease models. Ultimately, the translation of these promising preclinical findings into clinical applications holds the potential to address significant unmet medical needs in the management of inflammatory and immune-mediated disorders.

References

- 1. mdpi.com [mdpi.com]

- 2. Single-cell RNA sequencing identifies an Il1rn+/Trem1+ macrophage subpopulation as a cellular target for mitigating the progression of thoracic aortic aneurysm and dissection - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Macrophage in Sporadic Thoracic Aortic Aneurysm and Dissection: Potential Therapeutic and Preventing Target - PMC [pmc.ncbi.nlm.nih.gov]

- 4. imrpress.com [imrpress.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Neutrophil extracellular traps induce endothelial damage and exacerbate vasospasm in traumatic brain injury [thno.org]

- 8. Potentiation of NETs release is novel characteristic of TREM-1 activation and the pharmacological inhibition of TREM-1 could prevent from the deleterious consequences of NETs release in sepsis - PMC [pmc.ncbi.nlm.nih.gov]

- 9. targetmol.com [targetmol.com]

- 10. Metabolomic Profile Reveals That Ceramide Metabolic Disturbance Plays an Important Role in Thoracic Aortic Dissection | CoLab [colab.ws]

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of mLR12 (nangibotide) and its related analogs, a class of peptide-based inhibitors targeting the Triggering Receptor Expressed on Myeloid cells-1 (TREM-1). This document delves into their mechanism of action, structure-activity relationships, and provides detailed experimental protocols for their evaluation, aiming to facilitate further research and development in this promising therapeutic area.

Introduction to TREM-1 and Its Inhibition

Triggering Receptor Expressed on Myeloid cells-1 (TREM-1) is a transmembrane glycoprotein predominantly expressed on myeloid cells such as neutrophils, monocytes, and macrophages. As a potent amplifier of inflammatory responses, TREM-1 plays a critical role in the pathophysiology of various inflammatory and infectious diseases, including sepsis and septic shock. Upon engagement by its ligands, TREM-1 associates with the transmembrane adapter protein DAP12, initiating a downstream signaling cascade that leads to the production of pro-inflammatory cytokines and chemokines, thereby amplifying the inflammatory response.

Given its central role in amplifying inflammation, TREM-1 has emerged as a promising therapeutic target. Inhibition of the TREM-1 signaling pathway presents a strategy to modulate excessive inflammation without causing broad immunosuppression. Peptide-based inhibitors, such as this compound and its analogs, represent a key class of molecules being investigated for this purpose.

This compound (Nangibotide) and Related TREM-1 Inhibitory Peptides

Several peptide-based inhibitors of TREM-1 have been developed, each with a distinct mechanism of action. This section details the characteristics of this compound and other notable analogs.

This compound (Nangibotide)

-

Mechanism of Action: this compound, also known as LR12 or nangibotide, is a 12-amino-acid synthetic peptide derived from the extracellular domain of TREM-Like Transcript-1 (TLT-1). It acts as a decoy receptor, binding to the ligands of TREM-1 and thereby preventing their interaction with the receptor and subsequent activation of the inflammatory cascade.[3][4][5][6]

LP17

-

Mechanism of Action: LP17 is a 17-amino-acid peptide that also functions as a decoy receptor, sequestering TREM-1 ligands.[2][4]

M3

-

Mechanism of Action: M3 is a 7-amino-acid peptide designed to specifically inhibit the interaction between TREM-1 and one of its endogenous ligands, extracellular cold-inducible RNA-binding protein (eCIRP).[4][7]

GF9

-

Sequence: GFLSKSLVF[8]

-

Mechanism of Action: GF9 is a 9-amino-acid peptide that operates through a ligand-independent mechanism. It is designed to interfere with the interaction between TREM-1 and its signaling partner, DAP12, thereby blocking the downstream signal transduction.[3][9][10]

Quantitative Data on TREM-1 Inhibitory Peptides

The following tables summarize the available quantitative data on the efficacy of this compound and its analogs.

| Peptide | Assay Type | Model System | Measured Effect | Effective Concentration/Dose | Citation(s) |

| This compound (Nangibotide) | In vitro | Human primary monocytes | Reduced IL-8, TNF-α, and IL-1β secretion | 25-100 μg/mL | [6] |

| In vivo | LPS-induced acute lung injury in mice | Alleviated lung inflammation, reduced MPO activity | 5 mg/kg (i.v.) | [6] | |

| Clinical Trial (Phase 2a) | Septic shock patients | Improved organ function (SOFA score) | 0.3, 1.0, or 3.0 mg/kg/h | [11] | |

| LP17 | In vitro | LPS-stimulated monocytes | Reduced TNF-α and IL-1β release | Dose-dependent | [7] |

| In vivo | LPS-induced endotoxemia in mice | Improved survival, reduced TNF-α, IL-1β, and IL-6 | Not specified | [2] | |

| M3 | In vitro | Murine peritoneal macrophages | Abrogated eCIRP's binding to TREM-1 | Not specified | [7] |

| In vivo | LPS-endotoxemia in mice | Decreased serum TNF-α and IL-6, improved 7-day survival | Not specified | [7] | |

| GF9 | In vitro | LPS-stimulated J774 macrophages | Marked reduction in secreted TNF-α, IL-1β, and IL-6 | 50 ng/mL | [5][9] |

| In vivo | LPS-induced septic shock in mice | Prolonged survival | 25 mg/kg | [9] | |

| In vivo | Human NSCLC xenografts in nude mice | Antitumor efficacy | 25 mg/kg | [5] |

| Ligand | Receptor | Binding Affinity (Kd) | Citation(s) |

| eCIRP (murine) | TREM-1 (murine) | 11.7 x 10⁻⁸ M | [12] |

| HMGB1 | TREM-1 | 35.4 x 10⁻⁶ M | [2] |

Signaling Pathways and Experimental Workflows

TREM-1 Signaling Pathway

The following diagram illustrates the TREM-1 signaling cascade, which is initiated by ligand binding and culminates in the production of pro-inflammatory cytokines.

Caption: TREM-1 signaling pathway and points of inhibition by peptides.

Experimental Workflow for In Vivo Efficacy Testing

The diagram below outlines a typical workflow for evaluating the efficacy of TREM-1 inhibitory peptides in a mouse model of sepsis.

Caption: Workflow for in vivo evaluation of TREM-1 inhibitory peptides.

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments cited in this guide.

In Vivo Sepsis Models

This model induces polymicrobial sepsis that closely mimics the clinical progression in humans.[3][8][13]

-

Animals: Use male C57BL/6 mice, 8-10 weeks old.[13]

-

Anesthesia: Anesthetize the mice via intraperitoneal injection of ketamine (75 mg/kg) and xylazine (15 mg/kg).[3]

-

Surgical Procedure:

-

Shave and disinfect the abdomen.

-

Make a 1-cm midline incision to expose the cecum.

-

Ligate the cecum below the ileocecal valve. The percentage of cecum ligated (e.g., 60% for mid-grade sepsis) determines the severity of sepsis.[8][13]

-

Puncture the ligated cecum once or twice with a 21-gauge needle.[8][14]

-

Gently squeeze the cecum to extrude a small amount of fecal content.

-

Return the cecum to the peritoneal cavity and close the incision in two layers.

-

-

Post-operative Care: Administer fluid resuscitation (e.g., 1 mL of sterile saline subcutaneously).

-

Sham Control: Perform the same surgical procedure without ligation and puncture of the cecum.

-

Peptide Administration: Administer TREM-1 inhibitory peptides or vehicle control at predetermined time points and routes (e.g., intraperitoneally or intravenously) as per the study design.

This model induces a systemic inflammatory response syndrome (SIRS) characteristic of sepsis.[10][15]

-

Animals: Use male C57BL/6 mice, 7-8 weeks old.[15]

-

LPS Preparation: Reconstitute LPS from Escherichia coli (e.g., serotype O111:B4 or O55:B5) in sterile, pyrogen-free saline.

-

Induction of Endotoxemia: Inject a sublethal or lethal dose of LPS (e.g., 10-50 mg/kg) intraperitoneally.[10][15]

-

Peptide Administration: Administer TREM-1 inhibitory peptides or vehicle control at specified times relative to the LPS injection (e.g., 1-2 hours prior).[15]

-

Monitoring: Monitor mice for signs of endotoxemia (e.g., lethargy, piloerection) and survival for a defined period (e.g., 120 hours).[15]

Enzyme-Linked Immunosorbent Assay (ELISA) for Cytokine Measurement

This protocol is for the quantitative determination of pro-inflammatory cytokines such as TNF-α in mouse serum.

-

Reagents and Materials:

-

Mouse TNF-α ELISA kit (containing capture antibody, detection antibody, standard, and substrate).

-

Wash buffer (e.g., PBS with 0.05% Tween-20).

-

Assay diluent (e.g., PBS with 1% BSA).

-

Stop solution (e.g., 2N H₂SO₄).

-

-

Procedure:

-

Coating: Coat a 96-well microplate with the capture antibody overnight at 4°C.

-

Washing: Wash the plate three times with wash buffer.

-

Blocking: Block non-specific binding sites with assay diluent for 1-2 hours at room temperature.

-

Sample/Standard Incubation: Add standards and samples (diluted in assay diluent) to the wells and incubate for 2 hours at room temperature.

-

Washing: Wash the plate three times.

-

Detection Antibody Incubation: Add the biotinylated detection antibody and incubate for 1-2 hours at room temperature.

-

Washing: Wash the plate three times.

-

Streptavidin-HRP Incubation: Add streptavidin-horseradish peroxidase (HRP) conjugate and incubate for 20-30 minutes at room temperature in the dark.

-

Washing: Wash the plate five times.

-

Substrate Reaction: Add the TMB substrate solution and incubate for 15-30 minutes at room temperature in the dark.

-

Stopping the Reaction: Add the stop solution to each well.

-

Reading: Read the absorbance at 450 nm using a microplate reader.

-

-

Data Analysis: Generate a standard curve by plotting the absorbance values of the standards against their known concentrations. Determine the concentration of the cytokine in the samples by interpolating their absorbance values on the standard curve.

TREM-1/DAP12 Co-Immunoprecipitation Assay

This assay is used to investigate the interaction between TREM-1 and its signaling partner DAP12, and how this interaction may be affected by inhibitors like GF9.

-

Cell Culture and Lysis:

-

Culture cells expressing TREM-1 and DAP12 (e.g., transfected HEK293T cells or myeloid cell lines).

-

Treat cells with the peptide inhibitor (e.g., GF9) or vehicle control as required.

-

Lyse the cells in a non-denaturing lysis buffer containing protease and phosphatase inhibitors.

-

-

Immunoprecipitation:

-

Pre-clear the cell lysates with protein A/G agarose beads.

-

Incubate the pre-cleared lysates with an anti-TREM-1 or anti-DAP12 antibody overnight at 4°C with gentle rotation.

-

Add protein A/G agarose beads and incubate for another 1-2 hours to capture the antibody-protein complexes.

-

Wash the beads several times with lysis buffer to remove non-specifically bound proteins.

-

-

Western Blotting:

-

Elute the immunoprecipitated proteins from the beads by boiling in SDS-PAGE sample buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST.

-

Probe the membrane with a primary antibody against the co-immunoprecipitated protein (e.g., anti-DAP12 if TREM-1 was immunoprecipitated, or vice versa).

-

Wash the membrane and incubate with an HRP-conjugated secondary antibody.

-

Detect the protein bands using an enhanced chemiluminescence (ECL) substrate.

-

Conclusion and Future Directions

This compound and its related TREM-1 inhibitory peptides represent a promising class of therapeutics for the management of acute and chronic inflammatory diseases. Their ability to modulate the inflammatory response without causing widespread immunosuppression is a significant advantage. This guide provides a foundational understanding of these compounds, their mechanisms of action, and key experimental protocols for their evaluation.

Future research should focus on:

-

Structure-Activity Relationship (SAR) Studies: Systematic modifications of the peptide sequences to improve potency, stability, and pharmacokinetic properties.

-

Development of Small Molecule Inhibitors: Leveraging the structural information from peptide inhibitors to design and synthesize small molecule mimetics with improved drug-like properties.

-

Elucidation of TREM-1 Ligands: A deeper understanding of the full spectrum of TREM-1 ligands will aid in the development of more targeted and effective inhibitors.

-

Clinical Translation: Further clinical trials are needed to establish the safety and efficacy of these compounds in various human diseases.

By providing this in-depth technical guide, we hope to accelerate the research and development of novel TREM-1 targeted therapies for the benefit of patients worldwide.

References

- 1. researchgate.net [researchgate.net]

- 2. elkbiotech.com [elkbiotech.com]

- 3. inotrem.com [inotrem.com]

- 4. A first-in-man safety and pharmacokinetics study of nangibotide, a new modulator of innate immune response through TREM-1 receptor inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Triggering Receptor Expressed on Myeloid Cells-1 Inhibitor Targeted to Endothelium Decreases Cell Activation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. medchemexpress.com [medchemexpress.com]

- 7. Frontiers | TREM-1 Modulation Strategies for Sepsis [frontiersin.org]

- 8. researchgate.net [researchgate.net]

- 9. A novel ligand-independent peptide inhibitor of TREM-1 suppresses tumor growth in human lung cancer xenografts and prolongs survival of mice with lipopolysaccharide-induced septic shock - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Rationally designed ligand-independent peptide inhibitors of TREM-1 ameliorate collagen-induced arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Triggering receptor expressed on myeloid cells-1 in sepsis, and current insights into clinical studies - PMC [pmc.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. A first‐in‐man safety and pharmacokinetics study of nangibotide, a new modulator of innate immune response through TREM‐1 receptor inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Human TREM1 ELISA Kit (EHTREM1) - Invitrogen [thermofisher.com]

- 15. TREM-1 and TREM-2 as therapeutic targets: clinical challenges and perspectives - PMC [pmc.ncbi.nlm.nih.gov]

background literature on mLR12 research

An in-depth technical guide on the requested topic of "mLR12 research" cannot be provided at this time. Extensive searches for "this compound" and related terms in scientific databases have not yielded information on a specific molecule, signaling pathway, or area of research corresponding to this designation.

The search results for "this compound" were ambiguous and did not point to a coherent body of scientific literature. The results included topics such as the analysis of micro-level activities in children, machine learning models for quantitative structure-activity relationships, and various other unrelated subjects. This suggests that "this compound" may be a typographical error, a non-standard abbreviation, or a very new or niche term not yet widely indexed in public databases.

Without a clear and accurate identifier for the research topic, it is not possible to:

-

Gather relevant background literature.

-

Summarize quantitative data into structured tables.

-

Provide detailed experimental protocols.

-

Create diagrams of signaling pathways or experimental workflows.

To proceed with this request, please verify the correct name of the molecule, pathway, or research area of interest. Providing additional context, such as the full name of the target, the scientific field it belongs to (e.g., oncology, neuroscience), or any associated publications, would be highly beneficial in retrieving the correct information and generating the requested in-depth technical guide.

An In-depth Technical Guide on the Preclinical Safety and Toxicity Profile of Murine Interleukin-12 (IL-12)

Disclaimer: The following technical guide is based on publicly available data for murine Interleukin-12 (IL-12) and related therapeutic concepts. The term "mLR12" did not yield specific results in the scientific literature; therefore, this document assumes "this compound" refers to a murine IL-12-related molecule and synthesizes relevant preclinical safety and toxicity data for this cytokine.

Introduction

Interleukin-12 (IL-12) is a potent, heterodimeric cytokine with significant antitumor and immunomodulatory properties.[1][2] Its primary function is to stimulate the activity of natural killer (NK) cells and T lymphocytes, leading to the secretion of interferon-gamma (IFN-γ).[1] While showing promise in therapeutic applications, the clinical development of IL-12 has been hampered by a narrow therapeutic window and dose-limiting toxicities. This guide provides a comprehensive overview of the preclinical safety and toxicity profile of murine IL-12, with a focus on data presentation, experimental methodologies, and relevant biological pathways.

Quantitative Toxicity Data

The following tables summarize key quantitative data from preclinical toxicology studies of murine IL-12. These studies are essential for defining a safe starting dose for clinical trials and identifying potential target organs for toxicity.[3]

Table 1: Single-Dose Toxicity of Tumor-Targeted IL-12 (ttIL-12) DNA Electrogenetherapy in Mice [4]

| Dosage Group | Number of Animals | Key Observations |

| Control (0.45% NaCl) | Not Specified | No treatment-related adverse effects. |

| 1 µg ttIL-12 DNA | Not Specified | Mild, reversible liver changes. No significant decrease in white blood cell counts. |

| 5 µg ttIL-12 DNA | Not Specified | Decreased total white blood cell counts, increased incidence of infectious disease, reversible liver changes, and dystrophic cardiac calcification in older mice. |

Table 2: Key Toxicological Parameters

| Parameter | Value | Species | Route of Administration | Study Details |

| No-Observed-Adverse-Effect Level (NOAEL) | >120 mg/m² | CD-1 Rats | 1-hour IV infusion | Dose-range-finding study of a targeted tissue factor fusion protein (related concept of targeted therapy).[5] |

| Maximum Tolerated Dose (MTD) | To be determined in Phase I trials | Humans | Varies | A primary objective of initial clinical studies is to establish the MTD of IL-12 in combination with other agents.[6] |

Experimental Protocols

Detailed methodologies are crucial for the interpretation and replication of toxicology studies. Below are outlines of key experimental protocols used in the preclinical assessment of murine IL-12.

Preclinical Toxicity Assessment of ttIL-12 Electrogenetherapy [4]

-

Animal Model: C3H/HeJ tumor-free mice.

-

Treatment Groups:

-

Non-treatment control.

-

0.45% NaCl with low-intensity electroporation.

-

1 µg ttIL-12 DNA in 0.45% NaCl with low-intensity electroporation.

-

5 µg ttIL-12 DNA in 0.45% NaCl with low-intensity electroporation.

-

-

Dosing Regimen: Two doses administered 10 days apart.

-

Parameters Monitored:

-

Complete blood cell counts.

-

Serum chemistry profiles (including alanine transaminase).

-

Plasma levels of IL-12 and IFN-γ.

-

Necropsy and multi-organ histopathology at various time points.

-

-

Endpoint: To identify a safe initial dose, target organs of toxicity, markers of toxicity, and the reversibility of toxic effects.

Signaling Pathways and Experimental Workflows

Visual representations of biological pathways and experimental designs are essential for understanding the mechanisms of action and toxicity.

Caption: IL-12 signaling pathway leading to immune stimulation and potential toxicity.

Caption: General workflow for a preclinical toxicology study of mIL-12.

Discussion of Toxicities

Preclinical studies have identified several target organs for IL-12 toxicity, which are largely consistent across different animal species and in early human trials.[1] These include:

-

Lymphohematopoietic System: Changes in blood cell counts, such as decreased total white blood cells, have been observed, particularly at higher doses.[4]

-

Liver: Reversible liver changes, correlated with elevated alanine transaminase levels, are a noted toxicity.[4]

-

Cardiovascular System: In some instances, dystrophic cardiac calcification has been reported as a serious toxicity in older animals at high doses.[4]

-

Gastrointestinal System and Lungs: These have also been identified as potential target organs for IL-12 toxicity.[1]

The toxic effects of IL-12 are understood to be largely mediated by the downstream effects of IFN-γ.[1] This understanding is critical for developing strategies to mitigate toxicity while preserving the therapeutic efficacy of IL-12-based therapies.

Conclusion

The preclinical safety and toxicity profile of murine IL-12 highlights a dose-dependent range of effects, with the lymphohematopoietic system, liver, and heart being key target organs. The observed toxicities are primarily linked to the potent immunostimulatory activity of IL-12 and the subsequent release of IFN-γ. Careful dose-escalation studies and the identification of appropriate safety biomarkers are crucial for the successful clinical translation of IL-12-based therapeutics. Further research into targeted delivery systems, such as tumor-targeted IL-12, aims to improve the therapeutic index by concentrating the cytokine's activity at the desired site and minimizing systemic exposure.

References

- 1. The toxicology of interleukin-12: a review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. AACR 2025: A novel IL12Rβ1 and IL12Rβ2 humanized mouse model for preclinical toxicity evaluation of human IL-12 analogs [biocytogen.com.cn]

- 3. pacificbiolabs.com [pacificbiolabs.com]

- 4. Pre-clinical toxicity assessment of tumor-targeted interleukin-12 low-intensity electrogenetherapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. ClinicalTrials.gov [clinicaltrials.gov]

The Role of MRPL12 in Cellular Metabolism: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction